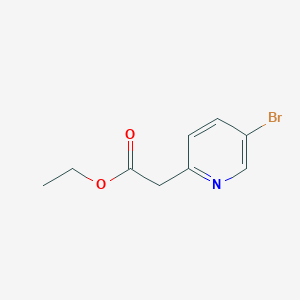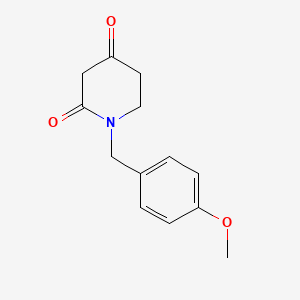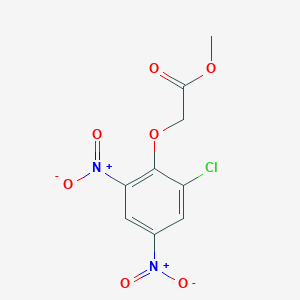![molecular formula C14H14N2O5 B1422321 [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1219578-35-4](/img/structure/B1422321.png)
[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Vue d'ensemble
Description
“[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid” is a chemical compound that is available from various suppliers . The CAS number for this compound is 1219578-35-4 .
Molecular Structure Analysis
The molecular weight of this compound is 290.28 . The IUPAC name is 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid . The InChI code is 1S/C14H14N2O5/c1-20-11-5-3-9 (7-12 (11)21-2)10-4-6-13 (17)16 (15-10)8-14 (18)19/h3-7H,8H2,1-2H3, (H,18,19) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 290.28 . It is recommended to be stored at a temperature between 28°C .Applications De Recherche Scientifique
Anti-Inflammatory Properties : A study by Raman et al. (1978) synthesized and evaluated 2-arylimino-3-[/3-(3,4-dimethoxyphenyl) ethyl]-4-oxothiazol-5-yl-acetic acids, demonstrating their anti-inflammatory and antiproteolytic properties (Raman et al., 1978).
Antioxidant Ability : A 2017 study by Shakir et al. synthesized compounds, including 4-(((6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol, and assessed their significant antioxidant abilities, outperforming ascorbic acid in some cases (Shakir et al., 2017).
Synthesis of Dihydroisocoumarins : Rama et al. (1993) conducted a study on the synthesis of dihydroisocoumarins starting with (3,5-dimethoxyphenyl)acetic acid, leading to the creation of various derivatives with potential biological activities (Rama et al., 1993).
Solvent Effects in Synthesis : Sayed et al. (1993) investigated the effect of different solvents on the synthesis of pyridazinones, providing insights into the chemical behavior and potential applications of such compounds in various reactions (Sayed et al., 1993).
Molecular Docking and In Vitro Screening : Flefel et al. (2018) synthesized a series of novel pyridine derivatives and subjected them to in silico molecular docking screenings, revealing moderate to good binding energies and displaying antimicrobial and antioxidant activity (Flefel et al., 2018).
Aldose Reductase Inhibitors Synthesis : A study by Costantino et al. (1999) used derivatives of isoxazolo-[3,4-d]-pyridazin-7-(6H)-one as substrates for synthesizing new aldose reductase inhibitors, showing inhibitory properties comparable to Sorbinil (Costantino et al., 1999).
Antibacterial Activity of Benzoxazine Analogues : Kadian et al. (2012) synthesized compounds including {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid} and evaluated their antibacterial activity, showing effectiveness against various bacterial strains (Kadian et al., 2012).
Synthesis of Natural Isocoumarin : Qadeer et al. (2007) reported the efficient synthesis of dimethoxyhomophthalic acid, a key intermediate for highly biological active isocoumarins, starting from 3,5-dimethoxybenzaldehyde (Qadeer et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-20-11-5-3-9(7-12(11)21-2)10-4-6-13(17)16(15-10)8-14(18)19/h3-7H,8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEJRJJZHPQWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422238.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422239.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1422240.png)




![[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid](/img/structure/B1422252.png)

![6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol](/img/structure/B1422254.png)
![N1-[(1E)-(3-Chlorophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422255.png)


![N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422261.png)